molecular formula C12H12N2O2S B2712823 (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide CAS No. 299443-32-6

(2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide

Cat. No.: B2712823
CAS No.: 299443-32-6
M. Wt: 248.3
InChI Key: WWBAZAYNNOWGBI-UITAMQMPSA-N
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Description

(2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Properties

A study conducted by Hameed et al. (2015) explored the synthesis of new xanthene-based thiosemicarbazones using a domino Baylis–Hillman/oxa-Michael reaction sequence. These compounds exhibited excellent antibacterial activity against various bacterial strains, highlighting the potential of (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide derivatives in antimicrobial applications (Hameed et al., 2015).

Anticancer Activity

Hu et al. (2005) synthesized a series of natural ester sintenin and its analogues, including derivatives of this compound. These compounds showed moderate inhibitory effects on human tumor cell lines, suggesting their potential in anticancer research (Hu et al., 2005).

Photoluminescent Materials

Ekinci et al. (2000) investigated the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, related to the core structure of this compound, revealing a new class of photoluminescent materials. This work opens up possibilities for its applications in the development of novel photoluminescent compounds (Ekinci et al., 2000).

Enzyme Inducer Activity

Alsaid et al. (2015) synthesized enaminone derivatives bearing the biologically active 3,4-dimethoxyphenyl moiety, demonstrating the ability to weakly induce the cytoprotective enzyme NQO1. This indicates the potential utility of this compound derivatives in promoting enzyme induction for therapeutic purposes (Alsaid et al., 2015).

Solar Cell Applications

Kim et al. (2006) engineered novel organic sensitizers for solar cells, which include functionalized unsymmetrical organic sensitizers with core structures similar to this compound. These sensitizers showed high incident photon to current conversion efficiency, demonstrating the potential application of this compound derivatives in solar cell technology (Kim et al., 2006).

Properties

IUPAC Name

(Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-15-10-3-4-11(16-2)8(6-10)5-9(7-13)12(14)17/h3-6H,1-2H3,(H2,14,17)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBAZAYNNOWGBI-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.